Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid
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Overview
Description
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid is a compound that combines the antimalarial properties of dihydroartemisinin with the chemical reactivity of 2,2,2-trichloro-ethanimidic acid. Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua, and is widely used in the treatment of malaria . The addition of 2,2,2-trichloro-ethanimidic acid introduces unique chemical properties that can be leveraged in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reduction of artemisinin is commonly achieved using sodium borohydride or lithium aluminum hydride under controlled conditions . The subsequent reaction with 2,2,2-trichloro-ethanimidic acid is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with other molecules.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The trichloro group can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides or aldehydes, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of new chemical entities with potential therapeutic applications.
Biology: It is employed in studies investigating the mechanisms of action of antimalarial drugs and their interactions with biological targets.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid involves the cleavage of endoperoxide bridges by iron, producing free radicals that damage biological macromolecules and cause oxidative stress in the cells of the parasite . This process targets the iron-rich heme groups within the parasite, leading to its death . The compound’s unique structure allows it to interact with multiple molecular targets and pathways, enhancing its efficacy against malaria .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artesunate: A water-soluble derivative of artemisinin used in the treatment of severe malaria.
Artemether: An oil-soluble derivative of artemisinin used in combination therapies for malaria.
Uniqueness
Dihydro Artemisinin 2,2,2-Trichloro-ethanimidic Acid is unique due to the presence of the 2,2,2-trichloro-ethanimidic acid moiety, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other artemisinin derivatives .
Properties
Molecular Formula |
C17H24Cl3NO5 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl] 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C17H24Cl3NO5/c1-8-4-5-11-9(2)12(22-13(21)17(18,19)20)23-14-16(11)10(8)6-7-15(3,24-14)25-26-16/h8-12,14,21H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,14-,15-,16-/m1/s1 |
InChI Key |
BGINXETUARHRHG-RENAPAEUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=N)C(Cl)(Cl)Cl)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=N)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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